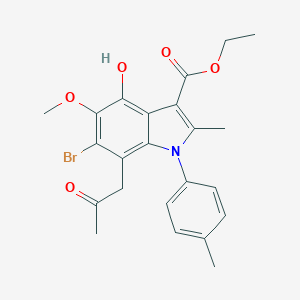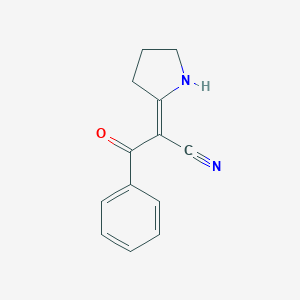![molecular formula C21H19Br2N3O4S B421320 ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate](/img/structure/B421320.png)
ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as ester, bromine, and carbamimidoylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Esterification: The ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Acetylation: The acetyloxy group is introduced by reacting the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Carbamimidoylsulfanyl Group Introduction: This step involves the reaction of the indole derivative with a thiourea derivative under basic conditions to introduce the carbamimidoylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester and carbamimidoylsulfanyl groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(acetyloxy)-6-chloro-1-(4-chlorophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 5-(acetyloxy)-6-fluoro-1-(4-fluorophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Ethyl 5-(acetyloxy)-6-iodo-1-(4-iodophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]sulfanyl}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the presence of bromine atoms, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H19Br2N3O4S |
|---|---|
Molecular Weight |
569.3g/mol |
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-(4-bromophenyl)-2-(carbamimidoylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C21H19Br2N3O4S/c1-3-29-20(28)19-14-8-18(30-11(2)27)15(23)9-16(14)26(17(19)10-31-21(24)25)13-6-4-12(22)5-7-13/h4-9H,3,10H2,1-2H3,(H3,24,25) |
InChI Key |
OXPGXCQFUDLETC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)Br)CSC(=N)N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=C(C=C3)Br)CSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


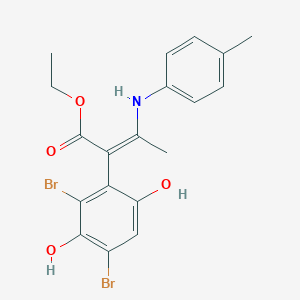
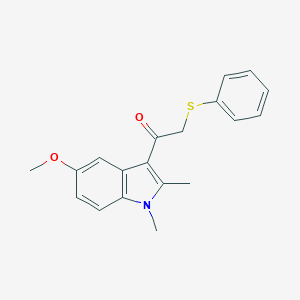

![5-[(Dimethylamino)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B421242.png)
![2-Chloro-6-methyl-7,12-dihydroindolo[3,2-d][1,3]benzodiazepine](/img/structure/B421244.png)
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
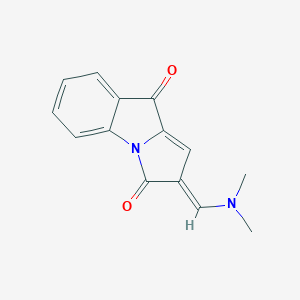
![1-acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421250.png)
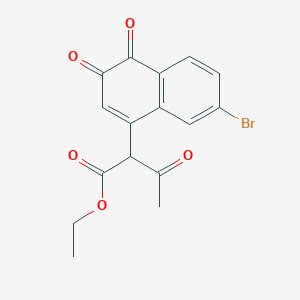
![1-benzyl-6-(diethylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B421253.png)
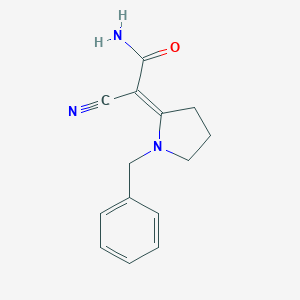
![ethyl 5-cyano-6-{[(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-7-carboxylate](/img/structure/B421255.png)
